molecular formula C11H16N2O B185072 N-(4-aminophenyl)pentanamide CAS No. 59690-87-8

N-(4-aminophenyl)pentanamide

Cat. No.: B185072
CAS No.: 59690-87-8
M. Wt: 192.26 g/mol
InChI Key: CUCUTWCDVINHQO-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)pentanamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an amide group attached to a pentane chain and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-aminophenyl)pentanamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoyl chloride with pentanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)pentanamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-aminophenyl)pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, influencing cellular processes. The phenyl ring can interact with hydrophobic regions of proteins, further modulating their activity.

Comparison with Similar Compounds

    N-(4-aminophenyl)butanamide: Similar structure but with a shorter carbon chain.

    N-(4-aminophenyl)hexanamide: Similar structure but with a longer carbon chain.

    N-(4-aminophenyl)acetamide: Similar structure but with an even shorter carbon chain.

Uniqueness: N-(4-aminophenyl)pentanamide is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance between hydrophobic and hydrophilic regions makes it particularly versatile for various applications, distinguishing it from its shorter or longer chain analogs.

Properties

IUPAC Name

N-(4-aminophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCUTWCDVINHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364999
Record name N-(4-aminophenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-87-8
Record name N-(4-aminophenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4'-nitrovaleranilide (13.33 g., 0.06 mole) in absolute ethanol (750 ml.) is hydrogenated over 10% palladium on charcoal (2 g.) until the theoretical absorption is achieved. The catalyst is removed and the solvent is removed in vacuo. The residue is recrystallized from butyl chloride to yield 9.0 g., m.p. 81°-83° C.
Quantity
13.33 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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